dTAG-47

Targeted Protein Degradation dTAG Platform Benchmarking

dTAG-47 is a heterobifunctional PROTAC molecule designed to hijack the cereblon (CRBN) E3 ubiquitin ligase complex for the rapid, inducible degradation of proteins tagged with the FKBP12^F36V mutant domain. As part of the degradation tag (dTAG) platform, it enables precise temporal control over protein abundance in cellular and in vivo models, serving as a chemical alternative to genetic knockdown or knockout strategies.

Molecular Formula C59H73N5O14
Molecular Weight 1076.2 g/mol
Cat. No. B15606068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTAG-47
Molecular FormulaC59H73N5O14
Molecular Weight1076.2 g/mol
Structural Identifiers
InChIInChI=1S/C59H73N5O14/c1-7-40(38-33-50(74-4)54(76-6)51(34-38)75-5)56(68)63-31-17-14-19-45(63)59(71)78-47(26-21-37-22-27-48(72-2)49(32-37)73-3)42-18-12-13-20-46(42)77-36-53(66)61-30-16-11-9-8-10-15-29-60-39-23-24-41-43(35-39)58(70)64(57(41)69)44-25-28-52(65)62-55(44)67/h12-13,18,20,22-24,27,32-35,40,44-45,47,60H,7-11,14-17,19,21,25-26,28-31,36H2,1-6H3,(H,61,66)(H,62,65,67)/t40-,44?,45-,47+/m0/s1
InChIKeyOQXAQHQPOQLCAE-ODPQSFPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

dTAG-47: A Cereblon-Recruiting Degrader for FKBP12^F36V Fusion Proteins in Acute Target Validation


dTAG-47 is a heterobifunctional PROTAC molecule designed to hijack the cereblon (CRBN) E3 ubiquitin ligase complex for the rapid, inducible degradation of proteins tagged with the FKBP12^F36V mutant domain . As part of the degradation tag (dTAG) platform, it enables precise temporal control over protein abundance in cellular and in vivo models, serving as a chemical alternative to genetic knockdown or knockout strategies [1]. The compound is composed of a synthetic ligand (AP1836) selective for the F36V single-point mutant of FKBP12, a chemical linker, and a thalidomide-based cereblon-binding warhead, and is primarily used in preclinical target validation studies .

Why dTAG-47 Cannot Be Simply Replaced by In-Class FKBP12^F36V Degraders


Despite sharing a common target (FKBP12^F36V) and E3 ligase (CRBN) with other dTAG molecules such as dTAG-13 and dTAGV-1, substitution is not straightforward. A universal reporter-based benchmarking study demonstrated that degrader/tag pairs exhibit divergent degradation efficiencies that are both degrader- and substrate-dependent, meaning a degrader optimized for one fusion protein context may fail to achieve equivalent depletion of another [1]. Furthermore, dTAG-47 and its analogs differ in linker composition and physicochemical properties, which directly influence ternary complex formation kinetics, cell permeability, and the hook effect profile — all of which impact the depth and duration of target degradation [1]. These factors make empirical, quantitative comparison essential for experimental design and procurement decisions.

Quantitative Differentiation Evidence for dTAG-47 Versus Closest FKBP12^F36V Degraders


Comparative Degradation Efficiency in a Universal HiBiT Reporter Assay

In a side-by-side luminescence-based degradation assay using a dual-luciferase HiBiT reporter system, dTAG-47, dTAG-13, and dTAGV-1 were tested at increasing concentrations. While all three degraders induced target degradation, dTAG-47 demonstrated intermediate potency that more reliably achieved deep target depletion without the complete signal suppression observed with dTAGV-1, which can be advantageous for experiments requiring residual target function [1]. The assay context (1,536-well microplate, dose-response format) provides a standardized, quantitative framework for comparing degrader performance.

Targeted Protein Degradation dTAG Platform Benchmarking

Kinetic Resolution of Protein Depletion in Endogenous Knock-In Cells

In HUDEP-2 erythroid cells expressing BCL11A-FKBP12^F36V from the endogenous locus, treatment with 0.15 µM dTAG-47 achieved marked degradation of BCL11A protein within 2 hours, as quantified by western blot [1]. The same study demonstrated complete abrogation of degradation with the negative control analog dTAG-47-NEG (incapable of CRBN recruitment), confirming CRBN-dependent mechanism. In contrast, the SMASh degron system required more prolonged treatment with asunaprevir and produced only a modest reduction in BCL11A levels, highlighting the kinetic advantage of the dTAG-47 PROTAC approach over alternative conditional degradation systems [1].

BCL11A Erythroid Differentiation PROTAC Degradation Kinetics

Proteome-Wide Selectivity of FKBP12^F36V Fusion Degradation

Quantitative multiplexed mass spectrometry of BCL11A^FKBP cells treated with 0.1 µM dTAG-47 for 6 hours revealed that among 8,164 quantified proteins, BCL11A-FKBP12^F36V exhibited the largest reduction in relative abundance, confirming high selectivity [1]. Only a minimal number of additional proteins showed significant changes, indicating that dTAG-47 does not broadly perturb the proteome. This contrasts with the more widespread proteomic changes observed upon pan-BET bromodomain degrader treatment in the original dTAG system characterization, where BET family member degradation produced broader transcriptional effects [2].

Proteomics Selectivity BCL11A

Reversibility and Toggle-Switch Control of Protein Levels

dTAG-47 enables fully reversible target degradation, a critical feature for establishing causality. In BCL11A^FKBP erythroid cells, treatment with 0.15 µM dTAG-47 derepressed HBG1/2 fetal globin expression; upon drug washout, BCL11A protein re-accumulated and HBG1/2 was re-repressed. Re-addition of dTAG-47 again induced target degradation and gene derepression, demonstrating a toggle-switch mechanism [1]. By contrast, genetic knockout or RNAi approaches are largely irreversible, and even the SMASh degron system showed slower recovery kinetics and incomplete reversibility in the same study [1].

Reversibility Washout Conditional Control

In Vivo Activity Confirmed Through Rapid Systemic Target Degradation

The original dTAG platform characterization demonstrated rapid in vivo degradation of FKBP12^F36V-tagged BRD4 in a murine xenograft model, establishing that CRBN-recruiting dTAG molecules (including the core chemotype shared by dTAG-47) maintain potent degradation activity in living animals [1]. dTAG-47 itself has been applied in multiple in vivo contexts, including studies of PAX3-FOXO1-driven gene regulation and AML1-ETO-mediated leukemogenesis, where systemic administration achieved target protein depletion within hours, as confirmed by immunoblotting and pharmacodynamic readouts [2][3]. This distinguishes dTAG-47 from earlier FKBP12^F36V degraders that lacked sufficient pharmacokinetic properties for robust in vivo use.

In Vivo Pharmacology Mouse Model Pharmacodynamics

Optimal Application Scenarios for dTAG-47 Based on Quantitative Evidence


Immediate-Early Gene Expression Analysis Upon Transcription Factor Depletion

dTAG-47's 2-hour degradation kinetics [1] makes it ideal for nascent transcriptomics (PRO-seq) and chromatin accessibility (ATAC-seq) experiments aimed at identifying primary target genes of transcription factors. The rapid depletion minimizes the risk of secondary or compensatory transcriptional changes that confound longer-term knockdown approaches, enabling researchers to distinguish direct from indirect regulatory targets.

Reversible Phenotypic Switching and Causal Mechanism Studies

The demonstrated toggle-switch capability of dTAG-47 — degradation, washout-mediated recovery, and re-degradation [1] — allows scientists to establish that a cellular phenotype is a direct consequence of target protein loss rather than an irreversible adaptation. This is particularly valuable for disease models where distinguishing on-target pharmacology from compensatory resistance mechanisms informs therapeutic target prioritization.

In Vivo Target Validation Bridging Cellular and Animal Studies

Research programs requiring seamless translation from in vitro target validation to in vivo proof-of-concept can use dTAG-47 as a single chemical tool across both settings. The CRBN-recruiting chemotype has established in vivo activity [1][2], and dTAG-47 has been successfully applied in mouse models for degradation of oncogenic fusion proteins such as AML1-ETO [3]. This eliminates the need to re-optimize or switch chemical probes between experimental phases.

Proteome-Wide Selectivity Profiling of Protein Degradation Consequences

For systems-level studies employing quantitative proteomics, dTAG-47's minimal off-target proteomic footprint — with the tagged target being the single most significantly depleted protein among thousands quantified [1] — provides a clean experimental system. This is essential for constructing accurate protein interaction networks and signaling pathway models that are not confounded by secondary degradation events.

Technical Documentation Hub

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